

# Introduction: A Versatile Heterocyclic Building Block

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Methyl 6-bromo-5-methylnicotinate*

CAS No.: 1210451-92-5

Cat. No.: B3027005

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**Methyl 6-bromo-5-methylnicotinate**, identified by the CAS Number 1210451-92-5, is a halogenated pyridine derivative that has emerged as a crucial intermediate in the fields of medicinal chemistry and agrochemical research.<sup>[1]</sup> Its strategic substitution pattern—featuring a bromine atom, a methyl group, and a methyl ester on the pyridine core—provides multiple reactive sites for sophisticated molecular engineering. The bromine atom, in particular, serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling protocols, designed for researchers and professionals in drug development and chemical synthesis.

## Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. Key data for **Methyl 6-bromo-5-methylnicotinate** is summarized below.

Property	Value	Source
CAS Number	1210451-92-5	[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>	Derived from structure
Molecular Weight	230.06 g/mol	Derived from formula
IUPAC Name	methyl 6-bromo-5-methylpyridine-3-carboxylate	N/A
Appearance	Typically a white to off-white solid or powder	General knowledge
Purity	Commercially available with >95-98% purity	[1]

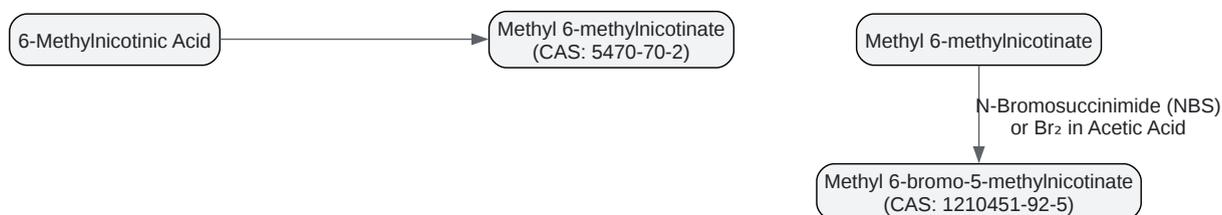
## Synthesis and Mechanistic Considerations

The synthesis of substituted nicotines like **Methyl 6-bromo-5-methylnicotinate** often involves a multi-step sequence designed to precisely install the desired functional groups. While a specific, published protocol for this exact isomer is not readily available, a logical and field-proven synthetic approach can be extrapolated from established organic chemistry principles and related transformations.

A plausible synthetic pathway would start from a more readily available precursor, such as 6-methylnicotinic acid or its methyl ester. The critical step is the regioselective bromination of the pyridine ring. The electron-withdrawing nature of the ester group at the 3-position directs electrophilic substitution primarily to the 5-position.

## Conceptual Synthesis Workflow

The diagram below illustrates a conceptual workflow for the synthesis, highlighting the key transformations.



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Caption: Conceptual workflow for the synthesis of **Methyl 6-bromo-5-methylnicotinate**.

## Causality in Experimental Design

- **Esterification First:** Performing the esterification of 6-methylnicotinic acid first protects the carboxylic acid group.[2][3] This is crucial because the conditions required for bromination can be harsh and could lead to unwanted side reactions, such as decarboxylation, if the acid were left unprotected.
- **Choice of Brominating Agent:** N-Bromosuccinimide (NBS) is often preferred for the bromination of electron-deficient rings like pyridine. It provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination and improve the regioselectivity of the reaction, favoring substitution at the electron-rich 5-position.

## Applications in Drug Discovery and Chemical Research

The true value of **Methyl 6-bromo-5-methylnicotinate** lies in its role as a versatile synthetic intermediate. Its structure is a linchpin for building a diverse library of more complex molecules.

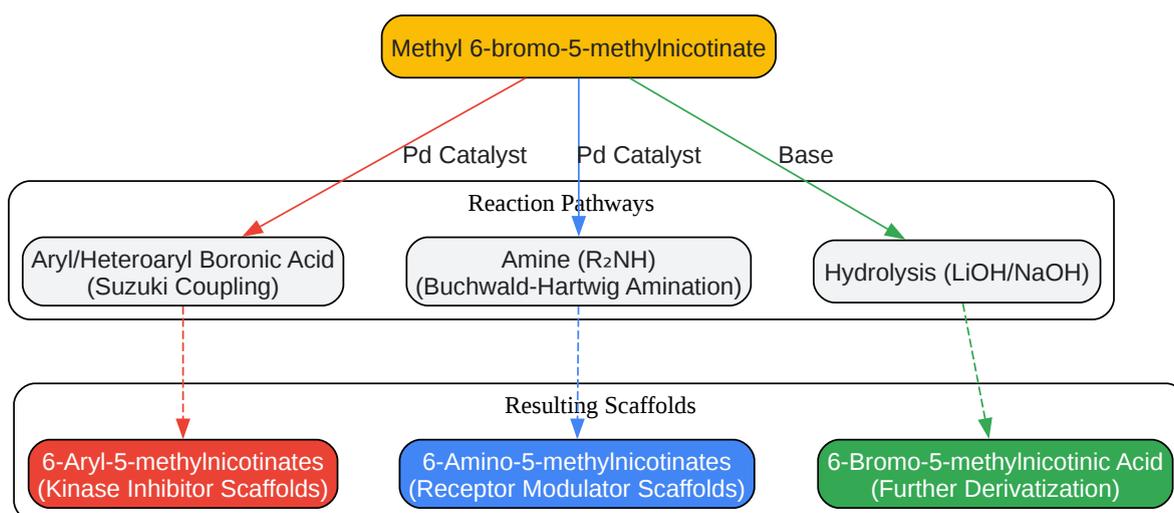
### A Scaffold for Complex Molecule Synthesis

The bromine atom at the 6-position is the key to its utility. It is ideally positioned for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Buchwald-Hartwig,

and Sonogashira reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

For instance, a Suzuki coupling could introduce a new aryl or heteroaryl group, while a Buchwald-Hartwig amination could install a substituted amine. The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification. This dual functionality makes it an invaluable precursor for generating compound libraries for structure-activity relationship (SAR) studies.[4]

The diagram below illustrates how **Methyl 6-bromo-5-methylnicotinate** serves as a central hub for accessing various classes of compounds.



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Caption: Versatility of **Methyl 6-bromo-5-methylnicotinate** as a synthetic hub.

## Targeted Applications

- **Kinase Inhibitors:** The pyridine core is a common scaffold in kinase inhibitors. The ability to introduce diverse aryl groups at the 6-position allows for fine-tuning interactions within the ATP-binding pocket of various kinases.[4]
- **Nicotinic Receptor Modulators:** As a derivative of nicotinic acid, this compound is a logical starting point for synthesizing analogs that modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[4]
- **Agrochemicals:** The halogenated pyridine motif is prevalent in modern pesticides and herbicides due to its enhanced biological activity and metabolic stability.[4]

## Exemplary Experimental Protocol: Suzuki Coupling

To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for a representative Suzuki cross-coupling reaction.

Objective: To synthesize Methyl 6-(4-methoxyphenyl)-5-methylnicotinate.

Materials:

- **Methyl 6-bromo-5-methylnicotinate** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 eq)
- Triphenylphosphine ( $\text{PPh}_3$ , 0.08 eq)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ , 3.0 eq)
- 1,4-Dioxane (solvent)
- Water (co-solvent)

Procedure:

- **Inert Atmosphere:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **Methyl 6-bromo-5-methylnicotinate**, 4-methoxyphenylboronic acid,

and potassium carbonate.

- **Catalyst Addition:** In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this catalyst mixture to the main reaction flask. Rationale: Pre-mixing allows for the in-situ formation of the active Pd(0) catalyst species.
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add 1,4-dioxane and water in a 4:1 ratio via syringe. Rationale: The aqueous base is necessary for the transmetalation step of the catalytic cycle, while dioxane solubilizes the organic components.
- **Reaction:** Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
- **Workup:** Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. Rationale: The aqueous workup removes inorganic salts and water-soluble impurities.
- **Purification:** Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
- **Validation:** Confirm the structure and purity of the final product using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and High-Resolution Mass Spectrometry (HRMS).

## Safety, Handling, and Storage

Proper handling of halogenated organic compounds is paramount for laboratory safety. While a specific safety data sheet (SDS) for this exact isomer is not detailed in the search results, hazard information can be inferred from closely related structures like Methyl 5-bromo-6-chloronicotinate and other brominated pyridines.<sup>[5][6]</sup>

Hazard Category	GHS Classification (Inferred)	Precautionary Statements (Inferred)
Acute Toxicity	H302: Harmful if swallowed	P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6][7]
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves/protective clothing/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][8]
Eye Irritation	H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][9]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[8][10]

## Conclusion

**Methyl 6-bromo-5-methylnicotinate** is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure, coupled

with the strategic placement of reactive functional groups, provides a reliable and versatile platform for the synthesis of novel compounds with significant biological and chemical potential. By understanding its properties, synthetic pathways, and safe handling procedures, researchers can effectively leverage this building block to accelerate their research and development programs.

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- To cite this document: BenchChem. [Introduction: A Versatile Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3027005#methyl-6-bromo-5-methylnicotinate-cas-number>]

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